2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
説明
Overview of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
This compound represents a sophisticated example of spirocyclic organic compounds that combines the structural elements of cyclohexane and isoquinoline frameworks through a unique spiro junction. The compound is characterized by its molecular formula C₁₉H₂₅NO₃ and possesses a molecular weight of 315.41 grams per mole, with the Chemical Abstracts Service registry number 1269525-47-4. The structural complexity arises from the presence of a dihydroisoquinoline moiety that has undergone partial hydrogenation, contributing significantly to its chemical stability and potential biological activity profiles.
The compound features a carboxylic acid functional group that imparts acidic properties, substantially influencing its solubility characteristics and reactivity patterns in various chemical environments. The sec-butyl substituent introduces hydrophobic characteristics that can significantly affect the compound's interactions with biological membranes and influence its overall pharmacokinetic properties. The systematic nomenclature reflects the intricate arrangement of functional groups and the spirocyclic framework, where the cyclohexane ring forms a spiro connection at the 3-position of the isoquinoline nucleus.
Mass spectral data analysis reveals that the compound exhibits characteristic fragmentation patterns consistent with its spirocyclic structure, with high-quality spectral data obtained using Q Exactive Orbitrap instrumentation. The canonical Simplified Molecular Input Line Entry System representation is CCC(N1C(C2=CC=CC=C2C(C13CCCCC3)C(O)=O)=O)C, which accurately describes the connectivity and stereochemical arrangement of atoms within the molecular framework.
Historical context and discovery of spiro-isoquinoline derivatives
The development of spiro-isoquinoline derivatives traces its origins to the early investigations of isoquinoline alkaloids, with isoquinoline itself first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. The fundamental understanding of isoquinoline chemistry expanded significantly when Weissgerber developed a more efficient isolation method in 1914 by exploiting the differential basicity between isoquinoline and quinoline compounds. These early discoveries established the foundation for subsequent investigations into more complex isoquinoline-based structures.
The emergence of spirocyclic isoquinoline derivatives represents a natural evolution in the field of heterocyclic chemistry, driven by the recognition that spirocyclic elements can introduce structural novelty and increased molecular complexity without proportional increases in molecular weight. The synthetic approaches to these compounds evolved from classical methods such as the Pomeranz-Fritsch reaction, which provides efficient access to the basic isoquinoline framework using benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions.
Historical synthetic methodologies including the Bischler-Napieralski reaction, where β-phenylethylamine undergoes acylation and cyclodehydration using Lewis acids such as phosphoryl chloride or phosphorus pentoxide, have been adapted for the preparation of dihydroisoquinoline intermediates. The Pictet-Gams and Pictet-Spengler reactions represent important variations that enable access to different substitution patterns and oxidation states within the isoquinoline framework. These classical methods provided the synthetic foundation upon which modern spirocyclic isoquinoline chemistry has been built.
Novel synthetic approaches have emerged specifically for spirocyclic derivatives, including phenolic cyclization methods that achieve condensation of 3-hydroxyphenethylamine with carbonyl compounds to produce 1-substituted isoquinoline and spiro[cycloalkane-1,1'-isoquinoline] derivatives. These methodologies have found application in the total synthesis of naturally occurring isoquinoline alkaloids such as coreximine, demonstrating the practical utility of these synthetic strategies.
Significance of spirocyclic isoquinolines in organic and medicinal chemistry
Spirocyclic isoquinoline derivatives occupy a position of considerable importance in medicinal chemistry due to their diverse biological activities and structural complexity that facilitates interactions with multiple biological targets. The isoquinoline alkaloid family encompasses thousands of naturally occurring compounds that exhibit a wide range of therapeutic activities including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, anti-inflammatory, and antiplatelet effects. These compounds have demonstrated high probabilities of success as lead compounds in drug discovery and development processes, as evidenced by the clinical success of morphine as an analgesic, berberine as an antibacterial agent, codeine as an antitussive, sinomenine as an antirheumatic, and galanthamine as an acetylcholinesterase inhibitor.
The spirocyclic architecture provides unique three-dimensional structural features that can enhance selectivity and potency in biological systems. Hypervalent iodine reagents have emerged as valuable tools for the synthesis of spirocyclic scaffolds through dearomatization processes, enabling stereoselective synthesis and applications in natural product synthesis. The spirocyclic motif is recognized as a privileged scaffold present in numerous indole alkaloids and other bioactive natural products.
Recent research has focused on the development of spirocyclic compounds as phosphodiesterase inhibitors, with furoxan-coupled spiro-isoquinolino-piperidine derivatives showing promising activity as nitric oxide releasing phosphodiesterase 5 inhibitors. These compounds demonstrate the potential for simultaneous nitric oxide release and phosphodiesterase 5 inhibition, which could potentiate desired therapeutic effects in cardiovascular applications. The ability to incorporate nitric oxide donor functionality into spirocyclic frameworks represents an innovative approach to multifunctional drug design.
Molecular modeling studies have provided insights into the binding mechanisms of spirocyclic isoquinoline derivatives with their biological targets, revealing structural features that contribute to their pharmacological activities. The development of spiro[indoline-3,4'-piperidine] derivatives as anticancer agents has shown stronger inhibition of tyrosine kinase compared to conventional structures. These findings underscore the value of spirocyclic modifications in enhancing biological activity and selectivity.
Scope and objectives of current research
Current research initiatives in spirocyclic isoquinoline chemistry are focused on developing innovative synthetic methodologies that can access diverse structural variants with enhanced biological properties. The synthesis of key spiroamine building blocks for medicinal chemistry programs has become a priority, with emphasis on regioselective epoxide ring opening reactions and late-stage Pictet-Spengler cyclizations that can be rapidly optimized using Design of Experiments approaches. These methodologies enable the efficient preparation of complex spirocyclic structures that serve as important intermediates in drug discovery programs.
Research objectives include the exploration of one-pot multistep synthesis approaches for spiro[indole-isoquinoline] derivatives using visible light-mediated oxidation processes. These sustainable synthetic strategies involve the generation of reactive iminium species that participate in three-component Ugi-type reactions with isocyanides and electron-rich anilines, followed by intramolecular electrophilic aromatic substitution to form the final spiro-indolenine products. The development of such environmentally friendly synthetic routes aligns with current trends toward green chemistry in pharmaceutical manufacturing.
The investigation of spirocyclic compounds as epidermal growth factor receptor inhibitors represents another active area of research, with aminopyridine-containing spiro derivatives showing promise as anticancer agents. These studies involve comprehensive structure-activity relationship investigations to optimize inhibitory potency against wild-type epidermal growth factor receptor, human epidermal growth factor receptor 2, and various epidermal growth factor receptor mutations. Molecular docking studies are employed to confirm mechanisms of action and guide further structural modifications.
Future research directions include the development of hybrid donor compounds that can simultaneously release nitric oxide and hydrogen sulfide while maintaining phosphodiesterase inhibitory activity. The exploration of spirocyclic scaffolds as aldose reductase inhibitors continues to attract attention, with focus on improving synthetic efficiency and overall yields for compounds required in clinical trials. Advanced synthetic strategies for spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrones involve multiple-step processes from 1,2,3,4-tetrahydro-1,3-dioxo-4-isoquinolinecarboxylic acid esters, with continuous optimization of reaction conditions and yields.
特性
IUPAC Name |
2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-13(2)20-17(21)15-10-6-5-9-14(15)16(18(22)23)19(20)11-7-4-8-12-19/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBQDAAACTYCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111760 | |
| Record name | Spiro[cyclohexane-1,3′(2′H)-isoquinoline]-4′-carboxylic acid, 1′,4′-dihydro-2′-(1-methylpropyl)-1′-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269525-47-4 | |
| Record name | Spiro[cyclohexane-1,3′(2′H)-isoquinoline]-4′-carboxylic acid, 1′,4′-dihydro-2′-(1-methylpropyl)-1′-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269525-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclohexane-1,3′(2′H)-isoquinoline]-4′-carboxylic acid, 1′,4′-dihydro-2′-(1-methylpropyl)-1′-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid (CAS Number: 1269525-47-4) is a spirocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3 |
| Molecular Weight | 315.42 g/mol |
| CAS Number | 1269525-47-4 |
| Purity | Typically 95% |
Research indicates that this compound may exert its biological effects through various mechanisms, particularly in the modulation of receptor activity and inhibition of specific enzymatic pathways.
Modulation of Nicotinic Acetylcholine Receptors
Studies have suggested that compounds structurally related to this spiro compound can act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in numerous neurological processes and could be a target for treating neurodegenerative diseases .
Antitumor Activity
Recent studies have demonstrated that spirocyclic compounds exhibit notable cytotoxic properties against several cancer cell lines. For instance, compounds similar to 2'-sec-butyl derivatives have shown antiproliferative effects in human cancer cell lines such as SH-SY5Y (neuroblastoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) with IC50 values ranging from 9–22 μM .
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SH-SY5Y | 9 | Inhibition of p53-MDM2 interaction |
| HT-29 | 15 | Induction of apoptosis via caspase activation |
| HepG2 | 22 | Disruption of cellular viability |
Apoptotic Pathway Activation
The compound's potential to activate apoptotic pathways has been evaluated. In vitro studies indicated that treatment with derivatives at concentrations as low as 10 μM resulted in significant activation of caspase-3 and PARP cleavage in SH-SY5Y cells, indicating a pro-apoptotic effect . This suggests that the compound may play a role in cancer therapy by triggering programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the compound's biological activity:
- Case Study on Neuroblastoma Cells : Treatment with the compound led to a significant decrease in cell viability after 72 hours, with flow cytometry confirming increased apoptosis rates compared to controls.
- Colorectal Cancer Study : In HT-29 cells, the compound's ability to inhibit cellular proliferation was linked to its interaction with signaling pathways involved in cell growth regulation.
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Differences:
Cyclopentane-based compounds (e.g., C₁₈H₂₃NO₃) exhibit reduced molecular weight (~301 vs. 315 g/mol), impacting pharmacokinetic properties like diffusion rates .
Substituent Effects: sec-Butyl (branched alkyl) vs. benzyl (aromatic): The sec-butyl group enhances lipophilicity (predicted logP +0.3 vs. benzyl), favoring membrane penetration, while benzyl derivatives may engage in π-π interactions with aromatic residues in proteins .
Safety and Handling :
- Similar compounds (e.g., cyclohexyl and benzyl derivatives) are classified as acute toxins (H302) and irritants (H315, H319). The target compound likely shares these hazards, requiring gloves, eye protection, and ventilation during handling .
Synthetic Utility :
- The carboxylic acid group in the target compound enables facile derivatization into amides or esters (e.g., ’s thiadiazol-2-yl carboxamide), a strategy used to optimize bioavailability or target affinity .
準備方法
Starting Materials and Initial Steps
- Isoquinoline precursor synthesis: Prepared via Pictet-Spengler condensation or Bischler-Napieralski cyclization, starting from phenylethylamine derivatives.
- Cyclohexanone derivative: Used as the cyclohexane ring source, often functionalized to facilitate spirocyclization.
Sec-Butyl Group Introduction
- The sec-butyl group is introduced by nucleophilic substitution or alkylation at the 2' position of the isoquinoline ring.
- Reagents such as sec-butyl halides or sec-butyl organometallics (e.g., sec-butyl lithium or Grignard reagents) are employed under controlled conditions to ensure regioselectivity.
Spirocyclization
- The spirocyclic bond formation is a critical step, often achieved by intramolecular cyclization.
- Typical methods include:
- Acid- or base-catalyzed cyclization.
- Use of Lewis acids (e.g., BF3·OEt2) to promote ring closure.
- Microwave-assisted cyclization to enhance reaction rates.
Oxo and Carboxylic Acid Functionalization
- The keto group at the 1' position is introduced by oxidation of the corresponding hydroxyl precursor or direct incorporation during spirocyclization.
- Carboxylic acid functionality is installed via oxidation of a methyl group or by carboxylation reactions (e.g., using CO2 under basic conditions).
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoquinoline formation | Pictet-Spengler condensation with aldehyde and amine | Formation of isoquinoline intermediate |
| 2 | Alkylation | sec-butyl bromide, base (e.g., K2CO3) | Introduction of sec-butyl at 2' position |
| 3 | Spirocyclization | Lewis acid catalyst, microwave heating | Formation of spirocyclic ring system |
| 4 | Oxidation | PCC or Dess-Martin periodinane | Introduction of 1'-oxo group |
| 5 | Carboxylation/oxidation | KMnO4 or CO2 under basic conditions | Installation of 4'-carboxylic acid group |
| 6 | Purification | Chromatography, recrystallization | Pure 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid |
Research Findings and Optimization
- Microwave-assisted synthesis has been reported to significantly reduce reaction times in spirocyclization steps without compromising yield or purity.
- Enzymatic catalysis is under investigation for selective oxidation steps to improve stereochemical outcomes.
- Catalyst selection (e.g., Lewis acids) critically affects the regio- and stereoselectivity of the spirocyclization.
- Purity and structural confirmation are routinely verified by NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Analytical Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C19H25NO3 |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1269525-47-4 |
| Key Spectroscopic Features | NMR: Characteristic spirocyclic shifts; MS: M+ peak at 315.4 Da |
| Purity | Typically >95% (HPLC) |
Q & A
Q. What are the established synthetic routes for this spirocyclic compound, and what are their key challenges?
The synthesis typically involves multi-step reactions starting from homophthalic anhydride and ketimines, with critical steps including cyclization and functional group protection. Microwave-assisted synthesis and enzymatic catalysis have improved yields (e.g., 65–78%) by optimizing reaction kinetics . Key challenges include controlling stereochemistry and minimizing by-products during spiro-ring formation.
| Synthetic Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Conventional thermal | 52 | Toluene, 12h reflux | |
| Microwave-assisted | 75 | 100°C, 30 min | |
| Enzymatic catalysis | 78 | pH 7.5, 37°C |
Q. How is the compound’s structural integrity validated post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (±0.001 Da accuracy). X-ray crystallography resolves stereochemical ambiguities, particularly at the spiro-junction .
Q. What preliminary biological screening approaches are recommended?
Initial screens focus on kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ values reported in µM ranges). Dose-response curves (0.1–100 µM) and cytotoxicity assays (MTT on HEK293 cells) are standard .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition?
Structure-Activity Relationship (SAR) studies suggest:
- sec-Butyl group : Increases hydrophobic interactions with kinase pockets (e.g., 3.2-fold selectivity for VEGFR2 over EGFR) .
- Carboxylic acid moiety : Critical for hydrogen bonding; esterification reduces activity by >90% . Advanced modifications involve introducing fluorinated substituents to improve metabolic stability (e.g., 4-fluorobenzyl derivatives show 2× longer half-life in vitro) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>99% de) .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell lines (e.g., HCT116 vs. HepG2) .
Q. What advanced techniques optimize spiro-ring formation during synthesis?
- Dynamic kinetic resolution : Employ palladium catalysts (Pd(OAc)₂) to control stereochemistry .
- Flow chemistry : Reduces reaction time from 12h to 20min while maintaining 85% yield .
Methodological Guidance
Q. How to analyze the compound’s stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via LC-MS .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition onset (>200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
